REACTION_CXSMILES
|
CC([NH:5][S:6]([C:9]1[C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=[C:11]([C:19]([F:22])([F:21])[F:20])[N:10]=1)(=[O:8])=[O:7])(C)C>FC(F)(F)C(O)=O>[NH2:5][S:6]([C:9]1[C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=[C:11]([C:19]([F:21])([F:22])[F:20])[N:10]=1)(=[O:7])=[O:8]
|
Name
|
product
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NS(=O)(=O)C1=NC(=CC=C1C(=O)OC)C(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=NC(=CC=C1C(=O)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |